2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide
Description
2-(2-Chlorobenzamido)-N-methylthiophene-3-carboxamide is a chlorinated benzamido-thiophene carboxamide derivative. Its structure features a thiophene core substituted with a 2-chlorobenzamido group at position 2 and an N-methylcarboxamide at position 2.
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-15-11(17)9-6-7-19-13(9)16-12(18)8-4-2-3-5-10(8)14/h2-7H,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCHZKOHEXBEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide are Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2) , also known as Mitogen-Activated Protein Kinase 3 and 1 (MAPK3 and MAPK1) . These kinases play pivotal roles in cancer pathogenesis.
Mode of Action
This compound interacts with its targets by binding to the ATP-competitive hinge binding site of both ERK1 and ERK5. This binding inhibits the catalytic activity of these kinases, effectively disrupting their function.
Biochemical Pathways
The compound affects the Mitogen-Activated Protein Kinase (MAPK) signaling pathways . The inhibition of ERK1 and ERK5 disrupts the MAPK signaling cascade, which plays a crucial role in cell proliferation, differentiation, and survival.
Biological Activity
The compound 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide is a member of the thiophene-based carboxamide class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 236.68 g/mol. The structure features:
- A thiophene ring , which is known for its electron-rich properties.
- A chlorobenzamide moiety that may enhance lipophilicity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiophene Derivative : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
- Amidation : The chlorobenzamide group is introduced via an amidation reaction with the thiophene derivative.
- Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Related Thiophene Derivative | Antibacterial (E. coli) | |
| Benzamide Derivative | Antifungal (C. albicans) |
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15.0 | Apoptosis induction |
| A549 (Lung Cancer) | 10.5 | Cell cycle arrest at G1 phase |
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. It has been hypothesized that the carboxamide group plays a crucial role in binding to active sites of target enzymes, similar to other compounds in its class.
Case Studies
-
In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines, with observed IC50 values comparable to established chemotherapeutics.
"The compound exhibited potent activity against cancer cell lines with minimal cytotoxicity to normal cells."
- Mechanistic Insights : Further research revealed that this compound could inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in xenograft models.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide":
Note: The search results primarily discuss a related compound, "methyl 2-(2-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate," and other similar compounds, so the information below is based on these related structures.
Scientific Research Applications
- Chemistry: Methyl 2-(2-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate can be used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
- Biology: This compound can be investigated for potential biological activities, including antimicrobial and anticancer properties.
- Medicine: It can be explored as a potential drug candidate due to its structural similarity to other bioactive compounds. A related compound, a novel 4-thiazolidinone derivative, Les-3331, was studied for its molecular mechanism of action in MCF-7 and MDA-MB-231 breast cancer cell lines .
- Industry: It can be utilized in developing new materials and as a precursor for synthesizing specialty chemicals.
Chemical Reactions
Methyl 2-(2-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo several types of chemical reactions:
- Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
- Reduction: The chlorobenzamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
- Substitution: The chlorine atom in the benzamido group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Related Research
A study aimed to synthesize a novel 4-thiazolidinone derivative Les-3331 and investigate its molecular mechanism of action in MCF-7 and MDA-MB-231 cells .
- Les-3331 exhibited lower cytotoxicity against human skin fibroblasts compared to the MCF-7 and MDA-MB-231 cancer cell lines .
- 50value of the tested compound was 5.54 µM and for MDA-MB-231 cells, it was 8.01 µM .
- After 24 h incubation with 1 µM Les-3331, 9.8% of MCF-7 and 21.8% of MDA-MB-231 cells had decreased .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key physicochemical data for 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide and its analogs:
Key Observations:
Chlorine vs. Fluorine Substitution: Chlorinated analogs (e.g., 4k in ) exhibit higher molecular weights (~602 vs. ~586 for fluorinated analog 4g) due to chlorine’s larger atomic mass.
Ring Systems: Thiophene vs. Tetrahydrobenzo[b]thiophene: The target compound’s thiophene core is smaller and less saturated than the tetrahydrobenzo[b]thiophene in Compound 23 . Reduced ring saturation may lower steric hindrance, improving binding to biological targets. Quinoline Derivatives: B23’s quinoline system introduces aromaticity and planar geometry, favoring π-π stacking interactions absent in the target compound’s structure .
Melting Points: Chlorinated derivatives like Compound 23 (197–199°C) exhibit higher melting points than non-chlorinated analogs, likely due to stronger intermolecular interactions (e.g., halogen bonding) .
Bioactivity and Mechanisms
Antibacterial Activity:
- Tetrahydrobenzo[b]thiophenes (Compound 23) : Demonstrated moderate antibacterial activity, attributed to the 2-chlorophenyl group enhancing target binding via hydrophobic interactions .
Antifungal Activity:
- N-Benzoyl Hydrazides (): Analogs with 4-chloro-phenoxy groups (e.g., 6a–f) showed antifungal activity against Candida spp., suggesting that chlorinated aromatic systems may disrupt fungal membrane integrity .
Hypothesized Mechanisms for the Target Compound:
- The 2-chlorobenzamido group may act as a pharmacophore, leveraging chlorine’s electronegativity to interact with enzymatic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
